4-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione
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Overview
Description
This compound is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of numerous scientific studies . For instance, a radical approach has been reported for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This method, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of piperidine derivatives, including the one you mentioned, has been studied . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives depend on their specific structures . For instance, the compound “(1- { [3,5-Bis (trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl) (phenyl)methanone” has the formula C20H17F6NO3S .Scientific Research Applications
Antiviral Agents
This compound has shown promise as a broad-spectrum antiviral agent. Derivatives of this compound have been synthesized and tested against various viruses, including influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). Some derivatives displayed high antiviral activity with low IC50 values, indicating their potential as effective antiviral medications .
HIV Reverse Transcriptase Inhibitors
Isatin derivatives, which are structurally similar to our compound of interest, have been reported to inhibit HIV reverse transcriptase. These inhibitors can potentially be used in the treatment of HIV due to their ability to prevent the replication of the virus within the host cells .
Agrochemical Applications
Compounds with the trifluoromethyl group, such as our compound, are key motifs in active agrochemical ingredients. They are used to protect crops from pests and diseases, showcasing their importance in the agricultural sector .
Pharmaceutical Industry
The trifluoromethyl group is also significant in the pharmaceutical industry. It’s incorporated into various drugs due to its unique physicochemical properties, which can enhance the biological activity and stability of pharmaceuticals .
Anticancer Agents
Some derivatives of the compound have been explored for their anticancer properties. These compounds could potentially be used in the development of new cancer treatments, targeting specific pathways involved in cancer cell proliferation .
Analgesic Potential
Research has indicated that derivatives of this compound may possess analgesic properties. This suggests a potential application in the development of new pain-relief medications, which could offer alternatives to current analgesics .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research and application of piperidine derivatives are promising. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the discovery and biological evaluation of potential drugs containing piperidine moiety are ongoing .
properties
IUPAC Name |
4-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]morpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O5S/c17-16(18,19)11-1-3-13(4-2-11)27(24,25)20-7-5-12(6-8-20)21-14(22)9-26-10-15(21)23/h1-4,12H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRGSFFUCYUYIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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